4,5-Difluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile
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Overview
Description
4,5-Difluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile: is a chemical compound with the molecular formula C13H15BF2NO2 . It is a boronic ester derivative, which is often used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This compound is characterized by the presence of two fluorine atoms and a benzonitrile group, making it a valuable intermediate in the synthesis of various pharmaceuticals and agrochemicals .
Mechanism of Action
Target of Action
Compounds with similar structures, such as 2-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine , are often used in organic synthesis of drugs, acting as enzyme inhibitors or specific ligand drugs .
Mode of Action
It’s known that boric acid compounds, which this compound is a part of, are often used in glycol protection, asymmetric synthesis of amino acids, diels–alder and suzuki coupling reactions .
Biochemical Pathways
It’s known that boric acid compounds can be used as enzyme inhibitors or specific ligand drugs , suggesting that they may interact with various biochemical pathways.
Result of Action
It’s known that boric acid compounds can lead to apoptosis of certain cancer cells , suggesting potential cytotoxic effects.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,5-Difluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile typically involves the reaction of 4,5-difluorobenzonitrile with bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, and requires a base like potassium carbonate. The reaction mixture is usually heated to a temperature range of 80-100°C for several hours to ensure complete conversion .
Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to enhance yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions: 4,5-Difluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile undergoes various chemical reactions, including:
Suzuki-Miyaura Cross-Coupling: This reaction involves the coupling of the boronic ester with aryl or vinyl halides in the presence of a palladium catalyst and a base.
Oxidation: The compound can be oxidized to form corresponding boronic acids or other oxidized derivatives.
Substitution: The fluorine atoms in the compound can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Palladium Catalysts: Such as Pd(PPh3)4 or PdCl2(dppf).
Bases: Potassium carbonate, sodium hydroxide, or cesium carbonate.
Solvents: Tetrahydrofuran (THF), toluene, or dimethylformamide (DMF).
Temperature: Typically ranges from room temperature to 100°C depending on the reaction.
Major Products:
Coupled Products: Resulting from Suzuki-Miyaura reactions.
Oxidized Derivatives: Such as boronic acids.
Substituted Products: Depending on the nucleophile used in substitution reactions.
Scientific Research Applications
Chemistry: 4,5-Difluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile is widely used as a building block in organic synthesis. It is particularly valuable in the synthesis of complex molecules through cross-coupling reactions .
Biology and Medicine: In medicinal chemistry, this compound serves as an intermediate in the synthesis of various pharmaceuticals, including potential anticancer and antiviral agents. Its ability to form stable bonds with biological molecules makes it a useful tool in drug discovery and development .
Industry: The compound is also used in the agrochemical industry for the synthesis of herbicides and pesticides. Its unique chemical properties allow for the development of compounds with enhanced efficacy and reduced environmental impact .
Comparison with Similar Compounds
2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine: Similar in structure but contains a pyridine ring instead of a benzonitrile group.
4,5-Difluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde: Contains an aldehyde group instead of a nitrile group.
2,5-Difluorobenzene-1,4-diboronic acid bis(pinacol) ester: Contains two boronic ester groups and is used in similar cross-coupling reactions.
Uniqueness: The presence of both fluorine atoms and a benzonitrile group in 4,5-Difluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile provides unique reactivity and stability, making it a versatile intermediate in various synthetic applications. Its ability to undergo multiple types of reactions under mild conditions further enhances its utility in organic synthesis .
Properties
IUPAC Name |
4,5-difluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14BF2NO2/c1-12(2)13(3,4)19-14(18-12)9-6-11(16)10(15)5-8(9)7-17/h5-6H,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHQMHKCJMARHJQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2C#N)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14BF2NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.07 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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